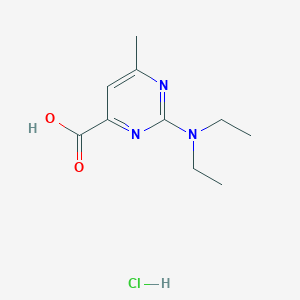
1-(1,1-ジフルオロブチル)-4-フルオロベンゼン
概要
説明
1-(1,1-Difluorobutyl)-4-fluorobenzene is an organic compound characterized by the presence of a benzene ring substituted with a 1,1-difluorobutyl group and a fluorine atom
科学的研究の応用
1-(1,1-Difluorobutyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
Target of Action
Similar compounds have been studied for their interaction with various biological targets
Mode of Action
The mode of action of 1-(1,1-Difluorobutyl)-4-fluorobenzene is currently unknown due to the lack of specific studies on this compound . It’s worth noting that the presence of fluorine atoms in organic compounds can profoundly modify their physicochemical properties, affecting their interaction with biological targets .
Biochemical Pathways
Fluorinated compounds are known to participate in a variety of biochemical processes due to the unique properties of fluorine .
Result of Action
Fluorinated compounds are known to have a wide range of biological activities .
Action Environment
It’s known that the properties of fluorinated compounds can be affected by factors such as temperature and solvent polarity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Difluorobutyl)-4-fluorobenzene typically involves the reaction of 4-fluorobenzene with 1,1-difluorobutyl halides under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where an aluminum chloride catalyst facilitates the alkylation of 4-fluorobenzene with 1,1-difluorobutyl chloride.
Industrial Production Methods: In an industrial setting, the production of 1-(1,1-Difluorobutyl)-4-fluorobenzene may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions: 1-(1,1-Difluorobutyl)-4-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons or partially reduced intermediates.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include alcohols, ketones, and carboxylic acids.
Reduction Reactions: Products include alkanes and partially reduced aromatic compounds.
類似化合物との比較
1-(1,1-Difluorobutyl)benzene: Lacks the additional fluorine atom on the benzene ring.
4-Fluorobenzyl chloride: Contains a benzyl chloride group instead of the 1,1-difluorobutyl group.
1,1-Difluorobutylbenzene: Similar structure but without the fluorine atom on the benzene ring.
Uniqueness: 1-(1,1-Difluorobutyl)-4-fluorobenzene is unique due to the presence of both a 1,1-difluorobutyl group and a fluorine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
1-(1,1-difluorobutyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3/c1-2-7-10(12,13)8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHBEDCMTPUSAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(tert-butyl)-4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1389556.png)
![2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1389557.png)
![N-[4-(Sec-butoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389563.png)



![N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-butanamine](/img/structure/B1389570.png)



![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389574.png)
![N-[2-(4-Isopropylphenoxy)propyl]-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389575.png)
![3-(Tetrahydro-2-furanylmethoxy)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline](/img/structure/B1389576.png)
![[1-(4-Methoxy-phenyl)-ethyl]-methyl-amine oxalate](/img/structure/B1389577.png)
